

Application Notes and Protocols for ATP Disodium Salt Hydrate in Neurotransmission Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATP disodium salt hydrate*

Cat. No.: *B1340535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Adenosine 5'-triphosphate (ATP) disodium salt hydrate in neurotransmission research. ATP, a ubiquitous intracellular energy source, also functions as a critical extracellular signaling molecule in the nervous system, acting as a neurotransmitter and neuromodulator through purinergic receptors.^[1] This document outlines the key signaling pathways, experimental protocols, and quantitative data for the application of **ATP disodium salt hydrate** in studying neuronal and glial cell function.

Overview of Purinergic Signaling in Neurotransmission

Extracellular ATP mediates its effects through two main families of purinergic receptors: P2X and P2Y receptors.^[2]

- P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na^+ , K^+ , and Ca^{2+}), leading to rapid membrane depolarization and excitatory responses in neurons.^[2]
- P2Y Receptors: These are G-protein coupled receptors that, upon activation by ATP and other nucleotides, initiate various intracellular signaling cascades, modulating a wide range of cellular functions in both neurons and glial cells.

The intricate interplay between these receptor subtypes allows ATP to regulate synaptic transmission, neuronal excitability, glial cell activation, and neuroinflammation.

Quantitative Data: ATP Concentrations in Neurotransmission Research

The effective concentration of ATP can vary significantly depending on the cell type, the specific purinergic receptor subtypes expressed, and the experimental assay. The following table summarizes typical concentration ranges for **ATP disodium salt hydrate** in various applications.

Application/Target	Cell Type	Effective ATP Concentration Range	Notes
P2X Receptor Activation	Sensory Neurons	3 nM - 5 µM	P2X3 receptors are sensitive to nanomolar concentrations.[3][4]
General Neuronal Cultures		10 µM - 1 mM	Higher concentrations (>100 µM) are often required to activate P2X7 receptors.[5][6]
P2Y Receptor Activation	Osteoblastic Cells	1 nM - 100 nM (for P2Y1)	Demonstrates high sensitivity of some P2Y receptor subtypes.[7]
General Neuronal/Gliai Cultures		1 µM - 100 µM	
Calcium Imaging	Astrocytes	100 µM	To elicit robust intracellular calcium responses.[8]
Neuronal/Gliai Co-cultures		1 mM	Used to selectively activate glial cells which predominantly express certain P2X7 receptors.[9]
Neurotransmitter Release	Sympathetic Neurons	300 µM	To stimulate noradrenaline release. [10]

Experimental Protocols

This protocol describes the preparation of a sterile, pH-adjusted ATP stock solution for use in cell culture experiments.

Materials:

- **ATP disodium salt hydrate** (e.g., Sigma-Aldrich A7699)
- Sterile, nuclease-free water
- 1 M NaOH solution
- pH indicator strips or a calibrated pH meter
- 0.22 μ m sterile syringe filter
- Sterile microcentrifuge tubes

Procedure:

- Dissolution: Weigh out the desired amount of **ATP disodium salt hydrate** and dissolve it in a minimal volume of sterile water. ATP is soluble in water up to 50 mg/ml.[11][12]
- pH Adjustment: The initial solution will be acidic (pH ~3.5).[11][12] Titrate the ATP solution with 1 M NaOH to a final pH of 7.5.[13] Monitor the pH carefully using pH strips or a pH meter. It is advisable to perform this step on ice to minimize ATP degradation.[14]
- Sterile Filtration: Sterile filter the pH-adjusted ATP solution through a 0.22 μ m syringe filter into a sterile container.[13]
- Concentration Determination (Optional but Recommended):
 - Prepare a 1:100 dilution of the ATP stock solution in water.
 - Measure the absorbance at 259 nm using a UV-Vis spectrophotometer.
 - Calculate the concentration using the Beer-Lambert law ($A = \epsilon bc$), where the extinction coefficient (ϵ) for ATP at 259 nm is $15,400 \text{ M}^{-1}\text{cm}^{-1}$.[13]
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[13][14][15] Aqueous solutions of ATP are stable for several months when stored frozen.[12]

This protocol outlines the measurement of intracellular calcium ($[Ca^{2+}]_i$) changes in response to ATP stimulation using a fluorescent calcium indicator.

Materials:

- Primary neuronal/glial co-cultures on glass coverslips
- Fluorescent calcium indicator (e.g., Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Prepared ATP stock solution
- Fluorescence microscope equipped for ratiometric imaging and time-lapse recording

Procedure:

- Dye Loading:
 - Prepare a loading solution of Fura-2 AM (typically 2-5 μM) and Pluronic F-127 (0.02%) in HBSS.
 - Incubate the cultured cells with the loading solution for 30-45 minutes at 37°C.
 - Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15-20 minutes before imaging.
- Imaging Setup:
 - Place the coverslip with the loaded cells in the imaging chamber on the microscope stage.
 - Continuously perfuse with HBSS.
 - Identify a field of view with both neurons and glial cells.
- Baseline Recording: Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at 510 nm.

Record a stable baseline for several minutes.

- ATP Stimulation:

- Switch the perfusion to HBSS containing the desired concentration of ATP (e.g., 100 μ M).
- Continue to record the fluorescence changes during and after ATP application. ATP can be applied via bath application or a local perfusion system.

- Data Analysis:

- Select regions of interest (ROIs) corresponding to individual neuronal and glial cell bodies.
- Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time for each ROI.
- An increase in this ratio indicates an increase in intracellular calcium concentration.

This protocol provides a general framework for recording ion channel activity in response to ATP application using the whole-cell patch-clamp technique.

Materials:

- Neuronal culture on a coverslip
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette pulling
- Extracellular solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[\[16\]](#)
- Intracellular solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.
- Prepared ATP stock solution

Procedure:

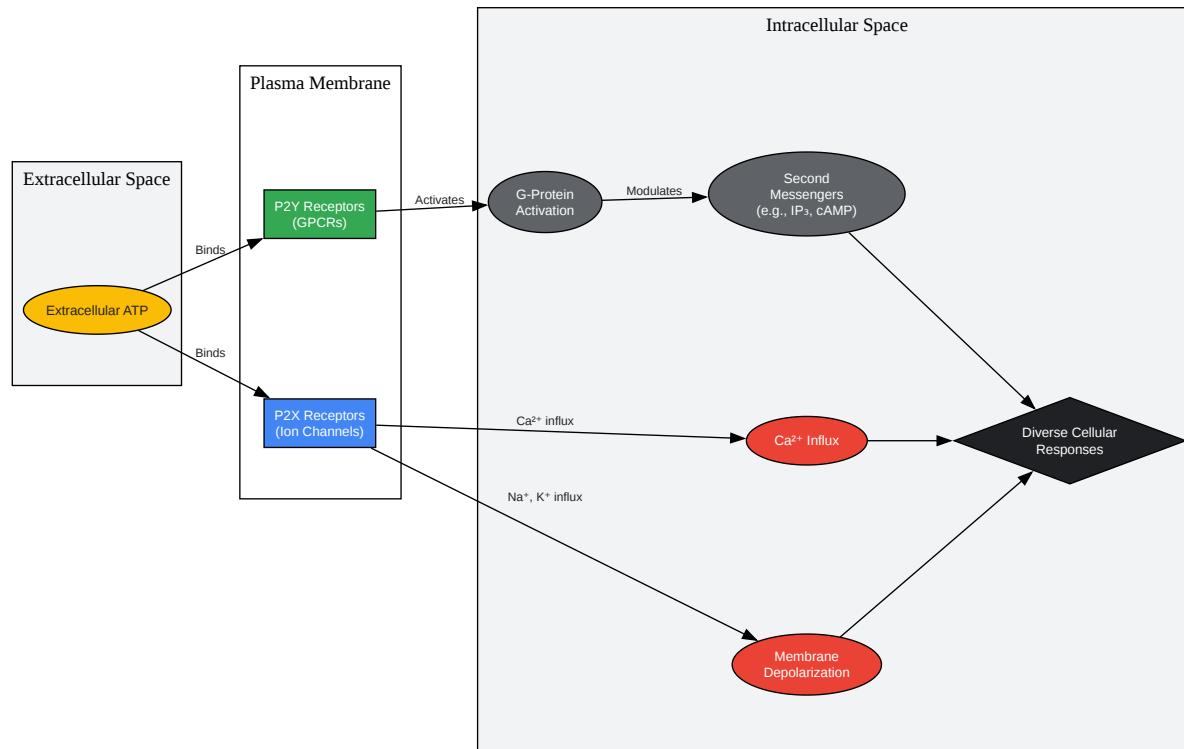
- Preparation:

- Place the coverslip with neurons in the recording chamber and perfuse with extracellular solution.
- Pull a glass micropipette to a resistance of 3-7 MΩ when filled with intracellular solution.
- Cell Targeting and Sealing:
 - Under visual guidance, approach a neuron with the micropipette.
 - Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration:
 - Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
- Recording:
 - In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV) to record inward currents.
 - Establish a stable baseline recording.
 - Apply ATP to the bath or locally via a perfusion pipette and record the induced current. P2X receptor activation will typically elicit a fast inward current.
- Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and reversal potential of the ATP-gated current.

This protocol describes the quantification of ATP released from cultured cells into the extracellular medium.

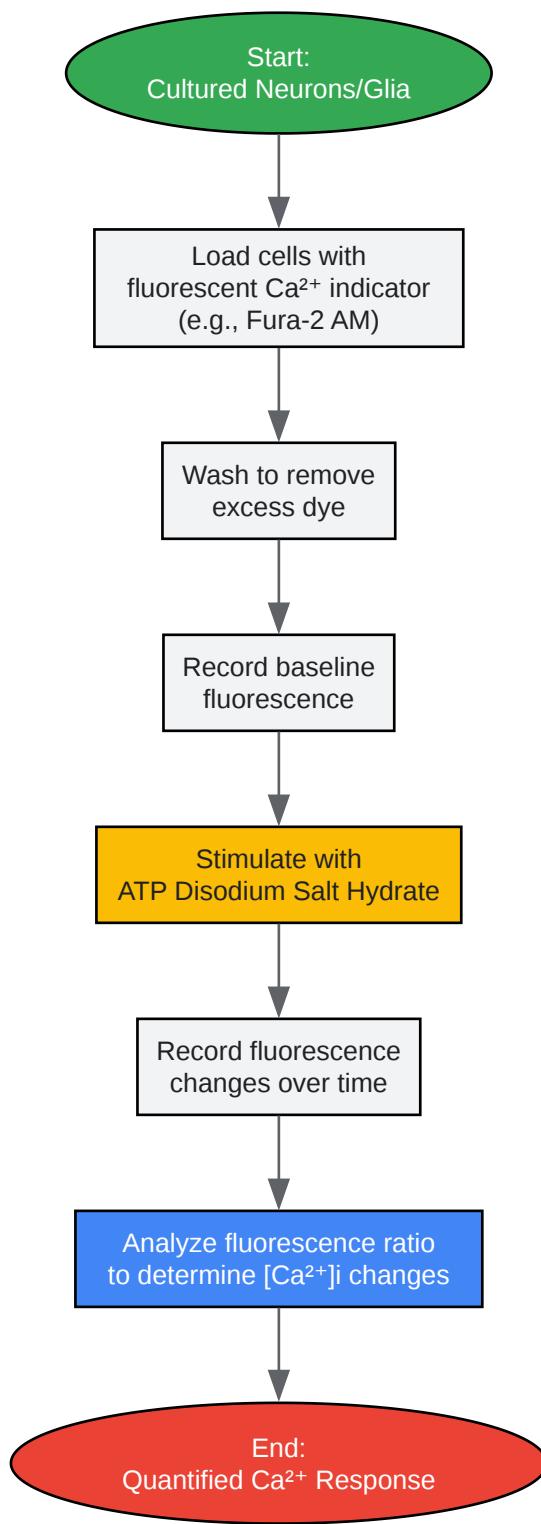
Materials:

- Cultured neurons or glial cells
- Luciferin-luciferase assay kit (e.g., Sigma-Aldrich FLAAM)

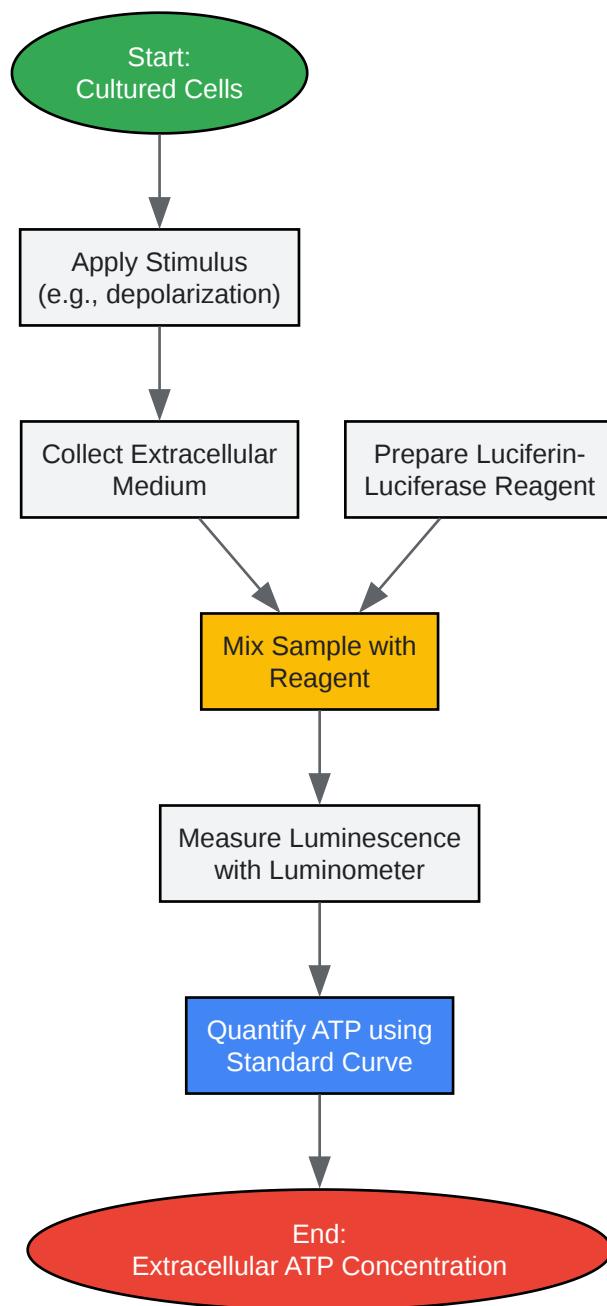

- Luminometer
- ATP standard for calibration curve
- White, opaque 96-well plates

Procedure:

- Cell Culture and Stimulation:
 - Culture cells to the desired confluence in a 96-well plate.
 - Replace the culture medium with a buffer solution (e.g., HBSS).
 - Apply a stimulus known to induce ATP release (e.g., high potassium solution to depolarize neurons, or a mechanical stimulus).
- Sample Collection: Immediately after stimulation, collect a small aliquot (e.g., 50 µL) of the extracellular buffer from each well.
- Luciferin-Luciferase Reaction:
 - Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's instructions.[\[17\]](#)
 - Add the reaction mix to the wells of a white, opaque 96-well plate.
 - Add the collected samples to the reaction mix.
- Luminescence Measurement: Immediately measure the light emission using a luminometer. The amount of light produced is directly proportional to the ATP concentration in the sample.
- Quantification:
 - Generate a standard curve using known concentrations of an ATP standard.
 - Determine the ATP concentration in the experimental samples by comparing their luminescence values to the standard curve.


Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts in ATP-mediated neurotransmission research.



[Click to download full resolution via product page](#)

Caption: ATP activates P2X and P2Y receptors, leading to distinct downstream signaling events.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for calcium imaging of ATP-induced responses in cultured cells.

[Click to download full resolution via product page](#)

Caption: Workflow for measuring extracellular ATP release using the luciferin-luciferase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. midlandsci.com [midlandsci.com]
- 2. ATP signaling in brain: release, excitotoxicity and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Modeling Interactions among Individual P2 Receptors to Explain Complex Response Patterns over a Wide Range of ATP Concentrations [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 10. ATP Stimulates Sympathetic Transmitter Release via Presynaptic P2X Purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol B: Preparation of ATP for transfection [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. ATP, 100mM [novoprolabs.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Selective reduction of neurotransmitter release by cAMP-dependent pathways in mouse detrusor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATP Disodium Salt Hydrate in Neurotransmission Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340535#atp-disodium-salt-hydrate-in-neurotransmission-research-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com